

HPLC analysis of azadirachtin in seed extracts

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Compound Focus: Azadirachtin

CAS No.: 11141-17-6

Cat. No.: S519987

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Sample Preparation and Extraction Protocols

Proper sample preparation is critical for accurate **azadirachtin** analysis. The following table summarizes two effective extraction methods.

Extraction Method	Detailed Procedure	Key Advantages	Reported Yield
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| **Solvent Extraction (Direct)** [1] | 1. **Crush & Extract:** Crush neem kernels and soak in ethanol overnight. 2. **Filter:** Pass the extract through a 0.22 μm membrane filter prior to HPLC analysis. | Simple, economical, no defatting or clean-up required [1]. | Varies by seed quality. | | **Sequential Solvent Extraction** [2] | 1. **Defatting:** Percolate dried, powdered seed kernels with *n*-hexane (4x, 1 hour each) using mechanical agitation and centrifugation. Discard the hexane (oil) fraction. 2. **Target Compound Extraction:** Extract the resulting precipitate with methanol via percolation. | Removes fatty acids that can interfere with analysis; higher purity extract [2]. | **Azadirachtin:** 2048.8 – 5117.1 mg/kg seeds. 3-Tigloylazadirachtol: 224.7 – 1116.5 mg/kg seeds [2]. | | **Microwave-Assisted Extraction (MAE)** [3] | 1. **Prepare:** Use 10g of dried/ground seeds with 50mL of acidified 70% hydroethanolic solution (pH ~4.35). 2. **Extract:** Use microwave oven at 69.22V magnetron voltage for 6.89 minutes. 3. **Partition:** Wash extract with 50mL dichloromethane; recover and concentrate the dichloromethane phase by rotary evaporation [3]. | Reduced solvent consumption and shorter extraction time [3]. | 37.5 μg per gram of pre-treated seed [3]. |

HPLC Analysis Conditions

For the separation and quantification of **azadirachtin** and its related compounds, the following HPLC methods have been successfully applied.

Parameter	Method 1 (Forim et al.) [2]	Method 2 (HPLC-GLC Study) [1]
Column	Phenomenex-Luna II C18 (150 x 4.6 mm, 5 µm) with a pre-column [2]	Reverse-Phase C18 (RP-18) column [1]
Mobile Phase	Not explicitly detailed in the provided excerpt.	Isocratic: Acetonitrile-Water (40:60, v/v) [1]
Flow Rate	1.0 mL/min [2]	1.0 mL/min [1]
Detection	UV-Vis [2]	UV at 214 nm [1]
Injection Volume	200 µL (loop) [2]	Not specified
Key Application	Simultaneous quantification of Azadirachtin and 3-Tigloylazadirachtol; confirmed by HPLC-MS/MS [2].	Direct analysis of ethanolic seed extract without clean-up [1].

Method Validation Guidelines

Any analytical method used for quality control must be validated. The following table outlines the core validation parameters and typical acceptance criteria based on general HPLC guidelines and the cited **azadirachtin** studies [4] [5].

Validation Parameter	Experimental Procedure & Acceptance Criteria
Specificity	Demonstrate that the method can unequivocally assess the analyte (azadirachtin) in the presence of other components like 3-tigloylazadirachtol, fatty acids, etc. This can

Validation Parameter	Experimental Procedure & Acceptance Criteria
	be confirmed using HPLC-MS/MS or by demonstrating baseline separation of all peaks [2].
Linearity & Range	Prepare and analyze azadirachtin standard solutions at a minimum of 5 concentrations. A correlation coefficient (r^2) of > 0.999 is typically expected. The validated range for one method was 5.0–60.0 $\mu\text{g/mL}$ [2].
Accuracy (Recovery)	Perform a spike-and-recovery experiment by adding known amounts of azadirachtin standard to a pre-analyzed sample matrix. Report the percentage recovery of the added analyte [4] [5].

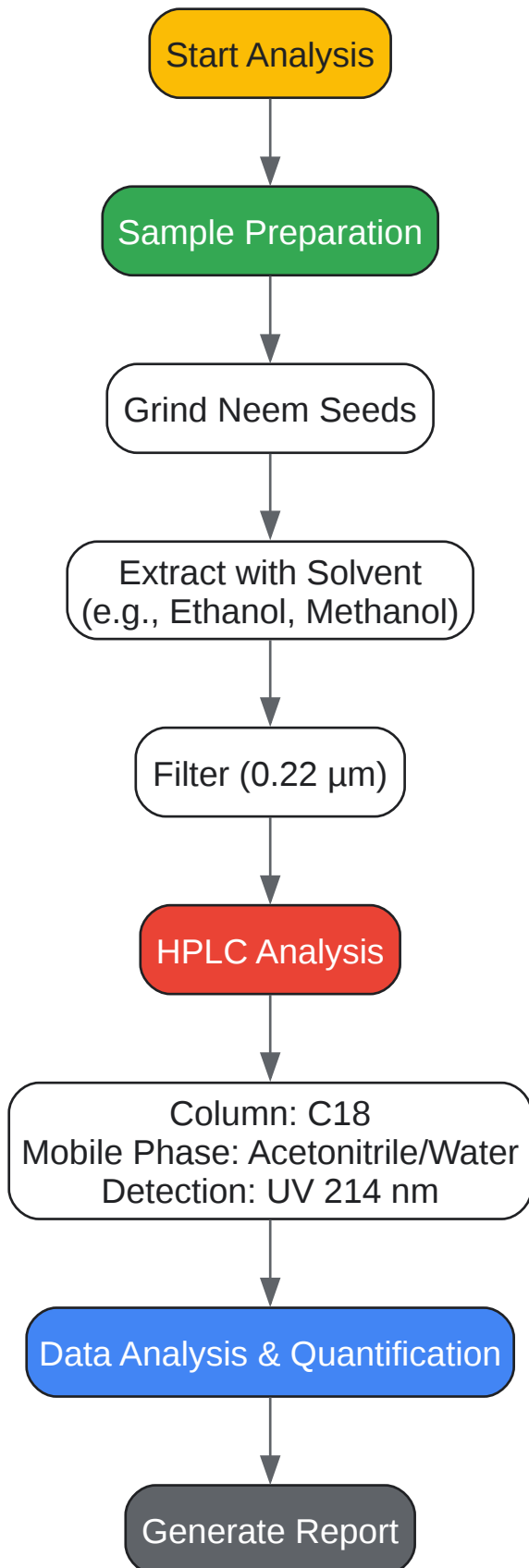
| **Precision** | **Repeatability (Intra-assay)**: Analyze at least 6 determinations at 100% of the test concentration, or 3 concentrations in triplicate. **Intermediate Precision**: Have a second analyst perform the assay on a different day or with different equipment [4]. | | **Limit of Detection (LOD) & Quantification (LOQ)** | **LOD**: The lowest amount that can be detected (signal-to-noise ratio $\sim 3:1$). Reported LOD for kernels can be as low as **25 ng/mL** [2]. **LOQ**: The lowest amount that can be quantified with acceptable precision and accuracy (signal-to-noise ratio $\sim 10:1$). Reported LOQ for kernels was **1.5 $\mu\text{g/mL}$** [2]. | | **Robustness** | Deliberately introduce small, intentional variations in method parameters (e.g., mobile phase composition $\pm 2\%$, temperature $\pm 2^\circ\text{C}$, flow rate ± 0.1 mL/min) to evaluate the method's reliability [5]. |

Critical Experimental Considerations

- **Standard Clarification**: Be aware that "**azadirachtin A**" is identical to "**azadirachtin**," while "**azadirachtin B**" is correctly named **3-tigloylazadirachtol**. These are different compounds, not isomers, and should be quantified separately [2].
- **Maximizing Extraction**: The **pH of the extraction medium** has a significant effect on yield. Optimal recovery in hydroethanolic MAE was achieved at a pH of 4.35 [3].
- **Handling and Storage**: **Azadirachtin** is biodegradable and degrades within about 100 hours when exposed to light and water [6]. Work under subdued light, use amber glassware, and store samples and standards at low temperatures to ensure stability.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the HPLC analysis of **azadirachtin**, from sample preparation to data analysis.



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